molecular weight and formula of 1-Nitronaphthalene
molecular weight and formula of 1-Nitronaphthalene
An In-Depth Technical Guide to 1-Nitronaphthalene: Physicochemical Properties, Synthesis, and Analytical Characterization
Introduction
1-Nitronaphthalene is a nitroaromatic organic compound that serves as a pivotal intermediate in the chemical industry and as a significant subject of study in environmental science. With the chemical formula C₁₀H₇NO₂, it is the primary isomer formed during the direct nitration of naphthalene.[1] Its utility lies predominantly in its role as a precursor for the synthesis of 1-naphthylamine, a key component in the production of azo dyes, rubber chemicals, and certain pesticides.[2] However, its presence in diesel exhaust and as an airborne pollutant also necessitates a thorough understanding of its properties for toxicological and environmental monitoring.[2]
This guide provides a comprehensive technical overview for researchers and drug development professionals. It details the core physicochemical properties of 1-Nitronaphthalene, outlines a robust protocol for its laboratory synthesis, presents a multi-faceted approach to its analytical characterization, and summarizes critical safety and handling procedures. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.
Part 1: Core Molecular and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work, from synthesis to toxicological assessment.
Molecular Identity
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Chemical Name: 1-Nitronaphthalene
Physicochemical Properties
The physical characteristics of 1-Nitronaphthalene dictate its behavior in various solvents and physical states, which is critical for designing purification methods, formulating solutions, and predicting its environmental fate. The data below represents a consolidation of typical values.
| Property | Value | Source(s) |
| Appearance | Yellow crystalline solid | [2][5] |
| Melting Point | 53 - 61 °C (range can vary with purity) | [5][6][7] |
| Boiling Point | 304 °C (at 760 mmHg) | [5][8] |
| Density | ~1.223 g/cm³ at 25 °C | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, chloroform, and carbon disulfide. | [2] |
| Flash Point | 164 °C (closed cup) | [5][7][8] |
| Vapor Pressure | 0.00162 mmHg at STP | [5] |
Part 2: Synthesis of 1-Nitronaphthalene
The synthesis of 1-Nitronaphthalene is a classic example of an electrophilic aromatic substitution reaction, a cornerstone of organic chemistry.[9]
The Chemistry of Naphthalene Nitration
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid.[9] Naphthalene, an electron-rich aromatic system, then attacks the nitronium ion. The substitution occurs preferentially at the C1 (alpha) position over the C2 (beta) position. This selectivity is driven by the stability of the intermediate carbocation (arenium ion). The intermediate leading to 1-substitution is stabilized by more resonance structures that preserve the aromaticity of the second ring compared to the intermediate for 2-substitution.[9] The subsequent loss of a proton re-establishes aromaticity, yielding the final product.[9]
Diagram of Synthesis Pathway
Caption: Electrophilic nitration of naphthalene.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard method for the nitration of naphthalene. The self-validating nature of this protocol lies in the clear physical changes (color, precipitation) and the final characterization steps that confirm product identity and purity.
Materials:
-
Naphthalene (2.56 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (1.5 mL)
-
Concentrated Nitric Acid (HNO₃, 70%) (1.5 mL)
-
Petroleum Ether (40-60 °C boiling range)
-
Ethanol (for recrystallization)
-
Ice bath, magnetic stirrer, round-bottom flask, condenser, dropping funnel
Procedure:
-
Preparation of the Nitrating Mixture (Causality: Safety and Reactivity Control): In a small beaker cooled in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid.[9] Adding sulfuric acid to nitric acid is crucial as it is a highly exothermic reaction; slow addition and cooling prevent overheating and uncontrolled side reactions. The sulfuric acid protonates the nitric acid, initiating the formation of the reactive nitronium ion.[9]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.56 g of naphthalene in 15 mL of petroleum ether with gentle heating (30-35 °C) and magnetic stirring.[9] Using a non-polar solvent like petroleum ether creates a two-phase system, which can help control the reaction rate.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the naphthalene solution over 15-20 minutes while maintaining the temperature below 40 °C. This slow, controlled addition is paramount to prevent dinitration and ensure selectivity for the mono-nitro product.
-
Reaction Completion: After the addition is complete, attach a condenser and heat the mixture at 40-45 °C for 30 minutes to an hour with continuous stirring to ensure the reaction goes to completion.[9][10]
-
Workup and Isolation: Cool the flask to room temperature. Carefully decant the petroleum ether layer from the acidic residue. Wash the oily product residue with cold water multiple times to remove residual acids. This washing step is critical; residual acid can degrade the product over time and interfere with purification.
-
Purification by Recrystallization: Dissolve the crude, oily product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The principle here is that 1-nitronaphthalene is significantly more soluble in hot ethanol than in cold ethanol, while impurities may remain in solution or have different solubility profiles, allowing for separation.
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Final Product: Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them. The expected melting point of the pure product is around 61 °C.[10]
Part 3: Analytical Characterization
Rigorous analytical chemistry is non-negotiable for confirming the identity, purity, and quantity of a synthesized compound. This is essential for quality control in industrial applications and for accurate quantification in environmental or toxicological studies.
Workflow for Identification and Quantification
Caption: Analytical workflow for 1-nitronaphthalene.
Methodologies and Protocols
A. Thin-Layer Chromatography (TLC) for Purity Assessment
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Expertise: TLC is a rapid, inexpensive, and effective technique to qualitatively assess the purity of the product and monitor the progress of the synthesis. By comparing the crude product to the starting material (naphthalene), one can visualize the conversion.
-
Protocol:
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Dissolve small amounts of the starting naphthalene, the crude reaction mixture, and the final purified product in a suitable solvent (e.g., acetone or dichloromethane). Spot them side-by-side on the TLC plate baseline.[9]
-
Development: Place the plate in a developing chamber containing an eluent system such as toluene/ethyl acetate (e.g., 9:1 v/v).[9] The choice of eluent is based on polarity; the goal is to achieve good separation between the non-polar naphthalene and the more polar 1-nitronaphthalene.
-
Visualization: After the solvent front nears the top, remove the plate and visualize the spots under UV light.[9] The 1-nitronaphthalene spot should have a lower Rf value than naphthalene due to its increased polarity from the nitro group. The purified sample should ideally show a single spot.
-
B. Spectroscopic Identification
-
Experience: While chromatography suggests purity, spectroscopy provides definitive structural confirmation.
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the key functional groups.
-
Expected Peaks: The IR spectrum of 1-nitronaphthalene will exhibit characteristic strong absorptions for the nitro group (N-O stretching) at approximately 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). It will also show peaks corresponding to aromatic C-H and C=C bonds.[3][6]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the precise arrangement of protons on the naphthalene skeleton.
-
Expected Signals: The ¹H NMR spectrum provides the most definitive evidence for the 1-substitution pattern. The aromatic region (typically 7.5-8.5 ppm) will show a complex pattern of seven distinct protons. The proton peri to the nitro group (at the C8 position) is typically shifted significantly downfield due to the electron-withdrawing and anisotropic effects of the NO₂ group.[9]
-
C. Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
-
Trustworthiness: For complex matrices like environmental samples or for detecting low-level impurities, GC-MS is the gold standard, offering both high-resolution separation (GC) and definitive identification (MS).
-
Protocol Outline:
-
Sample Preparation: Use liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix.
-
GC Separation: Inject the prepared sample into a GC equipped with a capillary column (e.g., HP-5MS).[11] The temperature program is designed to separate compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 70°C, then ramp up to 285°C.[11]
-
MS Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization, EI). The mass spectrometer then separates and detects the resulting fragments based on their mass-to-charge ratio (m/z).
-
Data Analysis: The fragmentation pattern of 1-nitronaphthalene serves as a chemical fingerprint. The molecular ion peak at m/z = 173 confirms the molecular weight, and characteristic fragment ions can be compared against a spectral library (like NIST) for unambiguous identification.[12]
-
Part 4: Safety, Handling, and Toxicology
Authoritative grounding in safety is non-negotiable when working with any chemical. 1-Nitronaphthalene is a flammable solid that is toxic if ingested and a potential irritant.[2][7][13]
Hazard Profile
-
Flammability: Flammable solid.[7][13] Keep away from heat, sparks, and open flames.[13]
-
Toxicity: Toxic if swallowed.[7][13] May cause skin, eye, and respiratory tract irritation.[2]
-
Chronic Exposure: Classified as an IARC Group 3 agent ("not classifiable as to its carcinogenicity to humans"), but animal tests suggest a possible cancer hazard.[14]
-
Incompatibilities: Incompatible with strong oxidizing and reducing agents.[8] Mixtures with nitric or sulfuric acid can be dangerous.[5][8]
Safe Handling Protocol
-
Engineering Controls: Always handle 1-nitronaphthalene in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][14]
-
Handling: Avoid creating dust. Use appropriate tools for transfer. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.[14]
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with all federal, state, and local regulations.
Conclusion
1-Nitronaphthalene, defined by its molecular formula C₁₀H₇NO₂ and molecular weight of 173.17 g/mol , is a compound of significant industrial and environmental relevance. Its synthesis via electrophilic nitration is a well-understood process that can be safely and efficiently performed with proper control of reaction conditions. A multi-tiered analytical approach, combining chromatographic and spectroscopic techniques, is essential for ensuring its identity and purity. Due to its hazardous nature, strict adherence to safety protocols during handling, storage, and disposal is mandatory to mitigate risks for researchers and professionals.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6849, 1-Nitronaphthalene.
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SciTePress. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 5.1.6. Synthesis of 1-Nitronaphthalene. Royal Society of Chemistry.
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PrepChem.com. (n.d.). Preparation of 1-nitronaphthalene.
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Santa Cruz Biotechnology. (n.d.). 1-Nitronaphthalene.
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NIST. (n.d.). Naphthalene, 1-nitro- IR Spectrum. NIST Chemistry WebBook.
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ChemicalBook. (2023). 1-Nitronaphthalene - Safety Data Sheet.
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ECHEMI. (n.d.). 1-Nitronaphthalene SDS.
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Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-nitro- (CAS 86-57-7).
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Benchchem. (n.d.). In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene.
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YouTube. (2020). 1-nitronaphthalene synthesis (Based on PrepChem).
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YouTube. (2023). Synthesis of 1-Nitronaphthalene to enjoy chemistry.
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American Society for Microbiology. (2023). Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065.
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